molecular formula C33H46N6O14 B12413834 NHS-bis-PEG2-amide-Mal

NHS-bis-PEG2-amide-Mal

Cat. No.: B12413834
M. Wt: 750.7 g/mol
InChI Key: WESJRLOWUQLHTH-UHFFFAOYSA-N
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Description

NHS-bis-PEG2-amide-Mal is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its ability to facilitate the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system . It is widely used in scientific research for its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: NHS-bis-PEG2-amide-Mal is synthesized through a series of chemical reactions involving the conjugation of N-hydroxysuccinimide (NHS) ester and maleimide groups. The NHS ester reacts with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds, while the maleimide group reacts with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes purification steps such as chromatography to isolate the desired product.

Types of Reactions:

    Substitution Reactions: this compound undergoes substitution reactions where the NHS ester reacts with primary amines to form amide bonds.

    Addition Reactions: The maleimide group reacts with sulfhydryl groups to form thioether bonds.

Common Reagents and Conditions:

Major Products:

    Amide Bonds: Formed from the reaction of NHS ester with primary amines.

    Thioether Bonds: Formed from the reaction of maleimide with sulfhydryl groups.

Scientific Research Applications

NHS-bis-PEG2-amide-Mal has a wide range of applications in scientific research:

Mechanism of Action

NHS-bis-PEG2-amide-Mal functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells.

Comparison with Similar Compounds

Uniqueness: NHS-bis-PEG2-amide-Mal is unique due to its balanced PEG spacer length, which provides optimal solubility and flexibility for various applications. Its ability to form stable amide and thioether bonds makes it a versatile tool in the synthesis of PROTACs and other bioconjugates.

Properties

Molecular Formula

C33H46N6O14

Molecular Weight

750.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[bis[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]amino]propanoate

InChI

InChI=1S/C33H46N6O14/c40-25(7-13-37-27(42)1-2-28(37)43)34-10-17-49-21-23-51-19-15-36(12-9-33(48)53-39-31(46)5-6-32(39)47)16-20-52-24-22-50-18-11-35-26(41)8-14-38-29(44)3-4-30(38)45/h1-4H,5-24H2,(H,34,40)(H,35,41)

InChI Key

WESJRLOWUQLHTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCN(CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

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